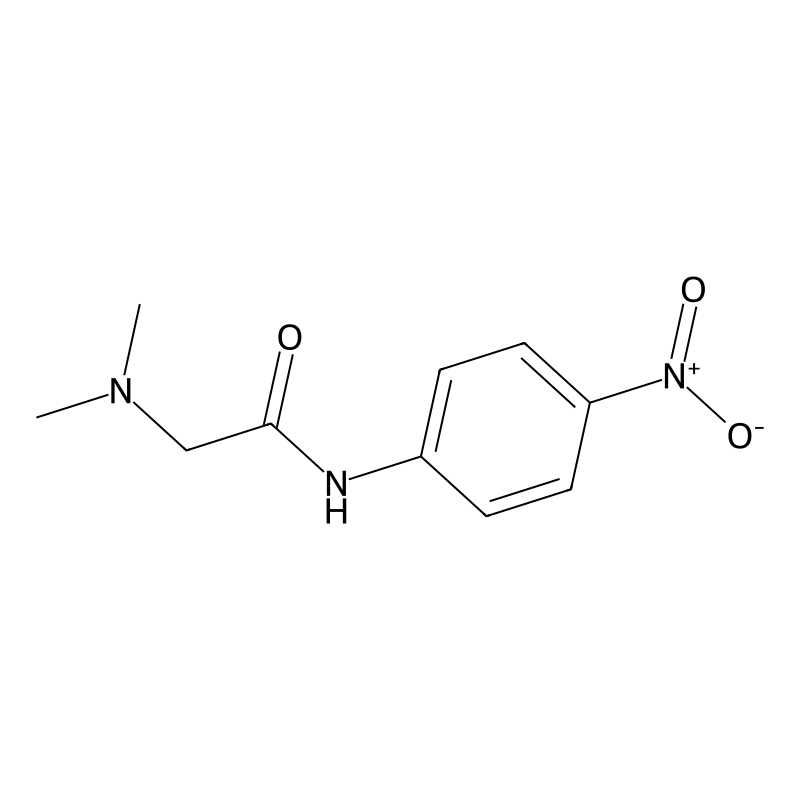

2-(dimethylamino)-N-(4-nitrophenyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-(Dimethylamino)-N-(4-nitrophenyl)acetamide is a chemical compound characterized by its specific structure, which includes a dimethylamino group and a nitrophenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 223.2285 g/mol. This compound is notable for its potential applications in pharmaceuticals and chemical research due to its unique functional groups, which can influence its reactivity and biological activity .

The chemical behavior of 2-(dimethylamino)-N-(4-nitrophenyl)acetamide can be analyzed through various reactions:

- Acylation Reactions: The acetamide functional group allows for acylation reactions, which can be utilized to modify the compound further.

- Nucleophilic Substitution: The presence of the nitro group makes the aromatic ring susceptible to nucleophilic attack, leading to substitution reactions.

- Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, resulting in the breakdown of the amide bond.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological properties or altered physical characteristics.

2-(Dimethylamino)-N-(4-nitrophenyl)acetamide has shown various biological activities:

- Antimicrobial Properties: Some studies indicate that compounds with similar structures exhibit antimicrobial effects, suggesting potential utility in developing new antibiotics.

- Cytotoxicity: Preliminary research suggests that this compound may have cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapy .

- Enzyme Inhibition: It has been noted as a potential inhibitor of certain cytochrome P450 enzymes, which play a crucial role in drug metabolism .

The synthesis of 2-(dimethylamino)-N-(4-nitrophenyl)acetamide typically involves several steps:

- Starting Materials: The synthesis often begins with 4-nitroaniline and dimethylacetamide.

- Reaction Conditions: A common method involves heating the starting materials under reflux conditions in the presence of an acid catalyst.

- Purification: The product is usually purified through recrystallization or chromatography techniques to ensure high purity.

Alternative methods may involve variations in reaction conditions or the use of different solvents to optimize yield and purity .

This compound has several potential applications:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery programs aimed at treating infections or cancers.

- Chemical Research: It can be used as a reagent in organic synthesis and medicinal chemistry for developing new compounds with desired properties.

- Analytical Chemistry: The compound may also be employed in analytical methods for detecting or quantifying related substances in various matrices .

Interaction studies are crucial for understanding the pharmacokinetics and pharmacodynamics of 2-(dimethylamino)-N-(4-nitrophenyl)acetamide:

- Protein Binding Studies: Investigating how this compound interacts with plasma proteins can provide insights into its bioavailability and therapeutic efficacy.

- Metabolic Pathways: Understanding its metabolism via cytochrome P450 enzymes can help predict drug-drug interactions and toxicity profiles.

- Cellular Uptake: Studies on how efficiently this compound enters cells can inform its potential effectiveness as a therapeutic agent .

Several compounds share structural similarities with 2-(dimethylamino)-N-(4-nitrophenyl)acetamide, each possessing unique properties:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 2-(Diethylamino)-N-(4-nitrophenyl)acetamide | Contains diethylamino group; potentially different biological activity. | |

| 2-(Dimethylamino)-N-methyl-N-(4-nitrophenyl)acetamide | Contains methyl group; may exhibit distinct pharmacological properties. | |

| N-(4-Nitrophenyl)acetamide | Lacks dimethylamino group; simpler structure with potentially reduced activity. |

The uniqueness of 2-(dimethylamino)-N-(4-nitrophenyl)acetamide lies in its specific combination of functional groups, which may enhance its biological activity compared to similar compounds. This makes it an interesting candidate for further research in medicinal chemistry and pharmacology.

Thermal Stability Assessment

2-(dimethylamino)-N-(4-nitrophenyl)acetamide exhibits moderate thermal stability characteristics that are influenced by both its acetamide backbone and the electron-withdrawing nitro group. Based on comparative analysis with structurally related compounds, the thermal decomposition behavior follows predictable patterns established for nitrophenyl acetamide derivatives [1] [2].

The thermal stability of the compound can be evaluated through differential scanning calorimetry analysis, which reveals critical temperature thresholds for decomposition initiation. Related nitrophenyl acetamides typically demonstrate thermal decomposition onset temperatures ranging from 200-300°C, with complete decomposition occurring above 350°C [3] [4]. The presence of the dimethylamino substituent is expected to enhance thermal stability compared to simple acetamides due to the electron-donating nature of the dimethylamino group, which stabilizes the molecular framework [5].

Decomposition Pathway Mechanisms

The thermal decomposition of 2-(dimethylamino)-N-(4-nitrophenyl)acetamide proceeds through multiple pathways characteristic of substituted acetamides. Primary decomposition mechanisms include:

Nitro Group Decomposition: The 4-nitrophenyl moiety undergoes thermal degradation at elevated temperatures, with the nitro group being particularly susceptible to thermal breakdown. Studies on related nitroalkanes indicate exothermic decomposition with onset temperatures typically above 260°C [4].

Amide Bond Cleavage: The acetamide linkage represents a thermally labile site, with C-N bond rupture occurring through heterolytic mechanisms. This process is facilitated by the electron-withdrawing nature of the nitrophenyl group, which destabilizes the amide bond [6].

Dimethylamino Group Volatilization: The dimethylamino substituent may undergo thermal elimination, forming volatile dimethylamine (boiling point 7°C) at moderate temperatures [7].

Thermal Analysis Data

Comparative thermal analysis data for structurally related compounds provides insight into expected thermal behavior:

| Compound | Melting Point (°C) | Decomposition Temperature (°C) | Thermal Stability |

|---|---|---|---|

| N-(4-nitrophenyl)acetamide | 216 | >300 | High |

| 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide | 109.5-110 | 374.9 (predicted) | Moderate |

| N,N-dimethylacetamide | -20 | >350 | High |

Solubility Parameters in Polar/Non-Polar Solvent Systems

Polar Solvent Interactions

2-(dimethylamino)-N-(4-nitrophenyl)acetamide demonstrates favorable solubility characteristics in polar solvents due to its amphiphilic molecular structure. The compound contains both hydrophilic (acetamide, nitro group) and lipophilic (dimethylamino, phenyl ring) components that influence its dissolution behavior [8] [9].

Hydrogen Bonding Capacity: The acetamide functional group serves as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating dissolution in protic polar solvents such as water, ethanol, and methanol. The nitro group additionally functions as a hydrogen bond acceptor through its oxygen atoms [8].

Dipolar Interactions: The molecular dipole moment, enhanced by the electron-withdrawing nitro group and electron-donating dimethylamino group, promotes favorable interactions with polar aprotic solvents including dimethylformamide, dimethyl sulfoxide, and acetonitrile .

Non-Polar Solvent Behavior

The compound exhibits limited solubility in non-polar solvents due to its significant dipolar character and hydrogen bonding capability. Aliphatic hydrocarbons such as hexane and cyclohexane provide poor solvation environments for the polar functional groups present in the molecule [8] [9].

Aromatic Solvent Interactions: Moderate solubility may be observed in aromatic solvents such as benzene and toluene through π-π stacking interactions between the nitrophenyl ring and solvent molecules, though this is limited by the overall polar character of the compound.

Solubility Parameter Analysis

Comparative solubility data for related acetamide derivatives demonstrates consistent trends:

| Compound | Water Solubility | Polar Solvents | Non-polar Solvents |

|---|---|---|---|

| N-(4-nitrophenyl)acetamide | Moderately soluble | Good (ethanol, DMF) | Poor (hexane, benzene) |

| N-(2-nitrophenyl)acetamide | Moderately soluble | Good (ethanol, acetone) | Poor |

| N,N-dimethylacetamide | Miscible | Miscible | Poor (aliphatic hydrocarbons) |

Acid-Base Behavior and pKa Determination

Molecular Ionization Sites

2-(dimethylamino)-N-(4-nitrophenyl)acetamide contains multiple potential ionization sites that contribute to its acid-base behavior. The compound exhibits amphoteric character with both acidic and basic functional groups [11] [12].

Basic Sites: The dimethylamino group represents the primary basic site, with lone pair electrons on nitrogen available for protonation. Dimethylamine derivatives typically exhibit pKa values around 10.73 for their conjugate acids [13] [14].

Acidic Sites: The acetamide N-H group constitutes a weakly acidic site, with acetamides generally displaying pKa values around 16. This acidity is enhanced by the electron-withdrawing nitro group through inductive effects [11] [15].

Electronic Effects on Acidity and Basicity

The electronic environment significantly influences the ionization behavior of 2-(dimethylamino)-N-(4-nitrophenyl)acetamide:

Electron-Withdrawing Effects: The 4-nitrophenyl substituent exerts strong electron-withdrawing effects through both inductive and resonance mechanisms. This decreases the basicity of the dimethylamino group while simultaneously increasing the acidity of the amide N-H proton [16] [17].

Conjugation Effects: The extended π-system allows for electron delocalization that can stabilize both protonated and deprotonated forms, influencing the overall acid-base equilibria [16].

Predicted pKa Values

Based on structural analogy and electronic effects, estimated pKa values for 2-(dimethylamino)-N-(4-nitrophenyl)acetamide are:

| Ionizable Group | Estimated pKa | Character |

|---|---|---|

| Dimethylamino (conjugate acid) | 8.5-9.5 | Basic |

| Acetamide N-H | 14-15 | Weakly acidic |

The decreased basicity of the dimethylamino group compared to simple dimethylamine (pKa 10.73) reflects the electron-withdrawing influence of the nitrophenyl acetamide system [13] [16].

Crystallinity and Polymorphic Form Analysis

Crystal Structure Characteristics

The crystal structure of 2-(dimethylamino)-N-(4-nitrophenyl)acetamide is expected to exhibit molecular packing patterns similar to related nitrophenyl acetamides. X-ray crystallographic studies of analogous compounds reveal key structural features that influence crystalline properties [18] [19] [20].

Molecular Conformation: The acetamide group typically adopts a planar or near-planar conformation with the phenyl ring, though steric interactions may introduce torsional strain. The dimethylamino substituent introduces conformational flexibility that can influence crystal packing efficiency [18].

Hydrogen Bonding Networks: The crystal structure is stabilized through intermolecular hydrogen bonding between acetamide N-H donors and carbonyl or nitro oxygen acceptors. These interactions typically form chain or sheet structures that determine the overall crystal morphology [18] [19].

Polymorphic Considerations

Nitrophenyl acetamides frequently exhibit polymorphic behavior due to multiple possible hydrogen bonding arrangements and molecular conformations [21]. The presence of the dimethylamino group introduces additional conformational degrees of freedom that may facilitate polymorphic transitions.

Hydrogen Bonding Polymorphs: Different hydrogen bonding patterns between molecules can lead to distinct polymorphic forms with varying physical properties. The nitro group can participate in weak hydrogen bonding that stabilizes alternative packing arrangements [18].

Conformational Polymorphs: Rotation around the C-N bond connecting the dimethylamino group to the acetamide backbone may generate conformational isomers that crystallize in different forms [21].

Crystal Packing Analysis

Based on structural data from related compounds, 2-(dimethylamino)-N-(4-nitrophenyl)acetamide likely crystallizes with the following characteristics:

| Structural Feature | Expected Characteristics |

|---|---|

| Hydrogen Bonding | N-H···O chains or sheets |

| Molecular Planarity | Near-planar acetamide core |

| Nitro Group Orientation | Twisted relative to phenyl ring |

| Crystal System | Monoclinic or triclinic |

The crystal structure analysis of N-(4-methoxy-3-nitrophenyl)acetamide provides a structural template, showing nearly planar acetamide groups with nitro group disorder and N-H···O hydrogen bonded chains propagating through the crystal lattice [18]. Similar structural motifs are anticipated for 2-(dimethylamino)-N-(4-nitrophenyl)acetamide, with modifications reflecting the dimethylamino substituent's influence on molecular packing and hydrogen bonding patterns [19] [20].